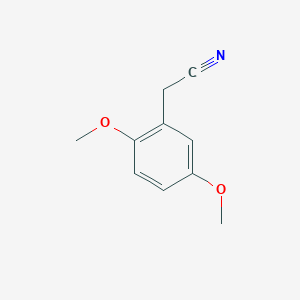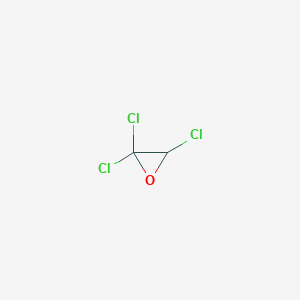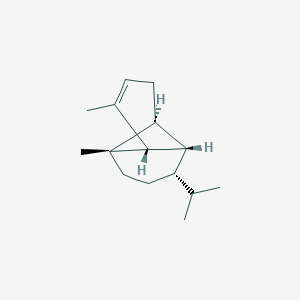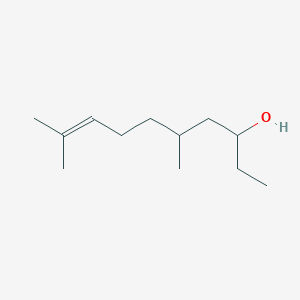
2-(m-Aminobenzyl)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Aminobenzyl)butyric acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was first synthesized by the laboratory of David Schubert at the Salk Institute for Biological Studies in La Jolla, California, and has since been studied extensively for its effects on neurodegenerative diseases such as Alzheimer's.
作用機序
The exact mechanism of action of 2-(m-Aminobenzyl)butyric acid is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which is involved in the regulation of lipid metabolism and inflammation. Additionally, 2-(m-Aminobenzyl)butyric acid has been found to increase the activity of the enzyme ATP synthase, which is important for energy production in cells.
生化学的および生理学的効果
In addition to its neuroprotective properties, 2-(m-Aminobenzyl)butyric acid has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of many chronic diseases. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase lifespan and improve physical performance in mice.
実験室実験の利点と制限
One advantage of 2-(m-Aminobenzyl)butyric acid is that it is relatively easy to synthesize in large quantities, making it readily available for research. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 2-(m-Aminobenzyl)butyric acid is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are many potential future directions for research on 2-(m-Aminobenzyl)butyric acid. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, 2-(m-Aminobenzyl)butyric acid may have potential applications in the treatment of other chronic diseases, such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action of 2-(m-Aminobenzyl)butyric acid and to determine its safety and efficacy in humans.
合成法
The synthesis of 2-(m-Aminobenzyl)butyric acid involves the reaction of two chemicals, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. This reaction produces 2-(m-Aminobenzyl)butyric acid in high yields and purity, making it an attractive compound for further study.
科学的研究の応用
2-(m-Aminobenzyl)butyric acid has been shown to have neuroprotective properties in animal models of Alzheimer's disease. It has been found to reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's, and to improve cognitive function in mice. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
特性
CAS番号 |
16623-25-9 |
|---|---|
製品名 |
2-(m-Aminobenzyl)butyric acid |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-[(3-aminophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14) |
InChIキー |
ZRRVWPUAOKIETO-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
正規SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
その他のCAS番号 |
16623-25-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



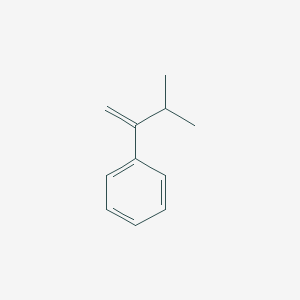
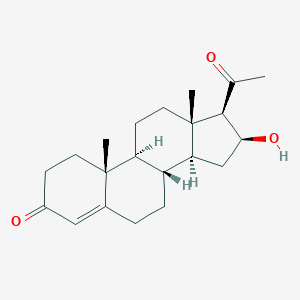
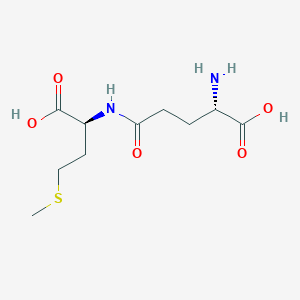

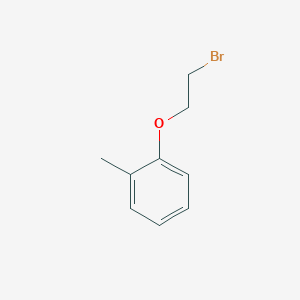

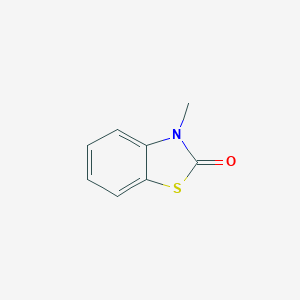
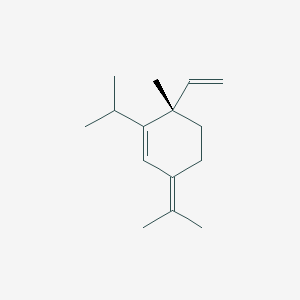
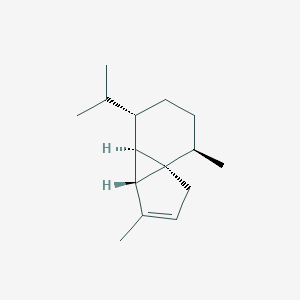
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
